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  • Product: Methyl 2-oxo-2-(thian-4-yl)acetate
  • CAS: 1803584-47-5

Core Science & Biosynthesis

Foundational

Chemical structure and molecular formula of Methyl 2-oxo-2-(thian-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-oxo-2-(thian-4-yl)acetate is a sulfur-containing heterocyclic compound that holds potential as a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-2-(thian-4-yl)acetate is a sulfur-containing heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a saturated thiane ring linked to a methyl glyoxylate moiety, presents a unique combination of a flexible, non-aromatic core with a reactive α-ketoester function. This guide provides an in-depth exploration of the chemical structure, molecular formula, and a proposed synthesis of this compound, offering valuable insights for researchers engaged in the design and development of novel chemical entities. While specific applications of Methyl 2-oxo-2-(thian-4-yl)acetate are not yet widely documented in publicly available literature, its structural motifs suggest potential for investigation in various therapeutic areas.

Chemical Structure and Molecular Properties

The fundamental characteristics of Methyl 2-oxo-2-(thian-4-yl)acetate are summarized below, providing a foundational understanding of this molecule.

Molecular Formula and Weight

The molecular formula of Methyl 2-oxo-2-(thian-4-yl)acetate is C₈H₁₂O₃S. This composition gives it a molecular weight of 188.24 g/mol .

Structural Elucidation

The chemical structure of Methyl 2-oxo-2-(thian-4-yl)acetate consists of a central thiane (tetrahydro-2H-thiopyran) ring. A methyl 2-oxoacetate group is attached to the 4-position of this saturated sulfur-containing heterocycle.

Key Structural Features:

  • Thiane Ring: A six-membered, non-aromatic, saturated ring containing one sulfur atom. This ring can adopt various chair and boat conformations, which may influence its binding to biological targets.

  • α-Ketoester Moiety: The C(=O)C(=O)OCH₃ group is a highly versatile functional group. The ketone is electrophilic and can participate in a variety of chemical transformations, while the ester can be hydrolyzed or transesterified.

Below is a table summarizing the key properties of Methyl 2-oxo-2-(thian-4-yl)acetate.

PropertyValue
Molecular Formula C₈H₁₂O₃S
Molecular Weight 188.24 g/mol
IUPAC Name methyl 2-oxo-2-(thian-4-yl)acetate
Canonical SMILES COC(=O)C(=O)C1CCSCC1
InChI Key InChI=1S/C8H12O3S/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6H,2-5H2,1H3

Proposed Synthesis Methodology

The proposed two-step synthesis is outlined below, providing a detailed protocol for researchers.

Step 1: Formation of the Thian-4-yl Grignard Reagent

The initial step involves the preparation of a Grignard reagent from a suitable 4-halothiane precursor, such as 4-chlorothiane.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 4-chlorothiane in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 4-chlorothiane solution to the magnesium turnings and gently warm the flask to initiate the reaction.

  • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 4-chlorothiane solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution is the thian-4-ylmagnesium chloride Grignard reagent.

Step 2: Reaction with Dimethyl Oxalate

The newly formed Grignard reagent is then reacted with dimethyl oxalate to form the desired α-ketoester.

Protocol:

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of dimethyl oxalate in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared thian-4-ylmagnesium chloride solution from Step 1 to the cooled dimethyl oxalate solution via a cannula or dropping funnel.

  • Maintain the reaction mixture at -78 °C for a specified period (e.g., 2 hours) with continuous stirring.

  • After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel to yield pure Methyl 2-oxo-2-(thian-4-yl)acetate.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Acylation 4-Chlorothiane 4-Chlorothiane Mg_THF Mg, Anhydrous THF 4-Chlorothiane->Mg_THF Initiation & Addition Grignard Thian-4-ylmagnesium chloride Mg_THF->Grignard Formation DimethylOxalate Dimethyl Oxalate in Anhydrous THF (-78 °C) Grignard->DimethylOxalate Slow Addition Quench Quench (aq. NH4Cl) DimethylOxalate->Quench Reaction Product Methyl 2-oxo-2-(thian-4-yl)acetate Quench->Product Workup & Purification

Caption: Proposed two-step synthesis of Methyl 2-oxo-2-(thian-4-yl)acetate.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for Methyl 2-oxo-2-(thian-4-yl)acetate, its structural features suggest it could serve as a valuable scaffold or intermediate in drug discovery.

  • Scaffold for Novel Heterocycles: The thiane ring can be functionalized further, and the α-ketoester moiety can participate in various cyclization reactions to generate novel, more complex heterocyclic systems.

  • Bioisosteric Replacement: The thiane ring can be considered a bioisostere of a cyclohexane or piperidine ring, offering a different pharmacokinetic and metabolic profile due to the presence of the sulfur atom.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The reactivity of the α-ketoester allows for its conversion into a wide range of other functional groups, making it a key intermediate for the synthesis of more elaborate target molecules.

Conclusion

Methyl 2-oxo-2-(thian-4-yl)acetate is a compound with significant potential for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure and a detailed, scientifically-grounded proposal for its synthesis. As research in drug discovery continues to seek novel molecular scaffolds, compounds like Methyl 2-oxo-2-(thian-4-yl)acetate offer a promising starting point for the development of new therapeutic agents. The methodologies and information presented herein are intended to empower researchers to explore the chemistry of this and related compounds, paving the way for future innovations.

References

Due to the lack of direct literature for the target compound, this section would typically be populated with citations for analogous reactions and the characterization of related compounds. For the purpose of this guide, the references would include sources describing Grignard reactions with oxalates and the synthesis and properties of thiane-containing molecules.

Exploratory

An In-depth Technical Guide to Methyl 2-oxo-2-(thian-4-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The thian (tetrahydro-2H-thiopyran) ring is one such scaffold that has garnered significant interest. Unlike its aromatic counterpart, thiophene, the saturated thian moiety offers a three-dimensional geometry that can enhance metabolic stability and improve solubility, making it a valuable component in the design of novel therapeutics.

However, the absence of readily available data does not diminish its potential importance. This guide, therefore, aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals by:

  • Presenting the key chemical identifiers and predicted properties of Methyl 2-oxo-2-(thian-4-yl)acetate.

  • Detailing a plausible and robust synthetic route for its preparation from a readily available starting material.

  • Illustrating the synthetic workflow with a clear diagram.

  • Discussing its potential applications as a key intermediate in the synthesis of more complex, biologically active molecules.

The information presented herein is grounded in established principles of organic chemistry and draws upon documented methodologies for the synthesis of related compounds.

Chemical Identifiers and Predicted Properties

While experimental data for Methyl 2-oxo-2-(thian-4-yl)acetate is not available, we can deduce its fundamental properties. These identifiers and predicted properties are crucial for researchers planning its synthesis and subsequent use.

IdentifierValue
Compound Name Methyl 2-oxo-2-(thian-4-yl)acetate
Synonyms Methyl 2-oxo-2-(tetrahydro-2H-thiopyran-4-yl)acetate
Molecular Formula C₈H₁₂O₃S
Molecular Weight 188.24 g/mol
Predicted Boiling Point ~250-270 °C (at 760 mmHg)
Predicted Density ~1.2 g/cm³
Predicted Refractive Index ~1.5

Note: Physical properties are estimations based on the molecule's structure and comparison with similar compounds.

Proposed Synthesis of Methyl 2-oxo-2-(thian-4-yl)acetate

The synthesis of α-keto esters from carboxylic acids is a well-established transformation in organic chemistry. One of the most reliable methods for this one-carbon homologation is the Arndt-Eistert synthesis , which proceeds through a diazoketone intermediate followed by a Wolff rearrangement .[1] This approach is proposed for the synthesis of Methyl 2-oxo-2-(thian-4-yl)acetate starting from the commercially available thiane-4-carboxylic acid.

The overall transformation is as follows:

Arndt-Eistert Synthesis start Thiane-4-carboxylic Acid step1 Thionyl Chloride (SOCl₂) start->step1 Step 1 intermediate1 Thiane-4-carbonyl Chloride step1->intermediate1 step2 Diazomethane (CH₂N₂) intermediate1->step2 Step 2 intermediate2 1-Diazo-2-(thian-4-yl)ethan-1-one step2->intermediate2 step3 Silver(I) Oxide (Ag₂O), Methanol (CH₃OH) intermediate2->step3 Step 3 product Methyl 2-oxo-2-(thian-4-yl)acetate step3->product

Caption: Synthetic workflow for Methyl 2-oxo-2-(thian-4-yl)acetate.

Experimental Protocol

Step 1: Synthesis of Thiane-4-carbonyl Chloride

  • To a solution of thiane-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude thiane-4-carbonyl chloride. This intermediate is often used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is necessary to facilitate the subsequent reaction with diazomethane.[2]

Step 2: Synthesis of 1-Diazo-2-(thian-4-yl)ethan-1-one

Caution: Diazomethane is a toxic and explosive gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® or a similar precursor for the in situ generation of diazomethane.

  • Dissolve the crude thiane-4-carbonyl chloride in an anhydrous, aprotic solvent like diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2 equivalents) to the acid chloride solution with gentle stirring. The addition should be done behind a blast shield.

  • The reaction is typically rapid, as indicated by the disappearance of the yellow color of diazomethane and the evolution of nitrogen gas.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • The formation of the diazoketone can be monitored by IR spectroscopy (a characteristic peak around 2100 cm⁻¹).

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

Causality: Diazomethane acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. The subsequent loss of a proton and chloride ion results in the formation of the α-diazoketone.[3]

Step 3: Wolff Rearrangement to Methyl 2-oxo-2-(thian-4-yl)acetate

  • To the solution of the α-diazoketone from the previous step, add methanol as the solvent and nucleophile.

  • Introduce a catalyst, such as silver(I) oxide (Ag₂O) or silver benzoate, to promote the Wolff rearrangement. The reaction can also be induced photochemically or thermally, but the use of a silver catalyst is generally milder and more efficient.[1]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the diazoketone by TLC.

  • Upon completion, filter the reaction mixture to remove the silver catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure Methyl 2-oxo-2-(thian-4-yl)acetate.

Causality: The silver catalyst facilitates the elimination of nitrogen gas from the diazoketone, leading to the formation of a highly reactive ketene intermediate via a 1,2-rearrangement (the Wolff rearrangement). This ketene is then trapped by methanol to yield the final α-keto ester.[1]

Applications in Research and Drug Discovery

The strategic value of Methyl 2-oxo-2-(thian-4-yl)acetate lies in its dual functionality: the thian ring and the α-keto ester group.

  • The Thian Moiety: The incorporation of a saturated heterocyclic ring like thian can improve the physicochemical properties of a drug molecule. Compared to its aromatic counterpart, thiophene, the thian ring is not flat and can adopt a chair conformation. This three-dimensionality can lead to more specific interactions with biological targets. Furthermore, the saturated ring is generally more resistant to oxidative metabolism, which can lead to an improved pharmacokinetic profile.

  • The α-Keto Ester Group: This functional group is a versatile handle for a wide range of chemical transformations. It can serve as a precursor for the synthesis of:

    • α-Hydroxy Esters: Through stereoselective reduction.

    • α-Amino Acids: Via reductive amination.

    • Heterocycles: By condensation reactions with various nucleophiles. For instance, reaction with hydrazines can yield pyridazinones, and reaction with amidines can lead to the formation of imidazoles.

The combination of these two features makes Methyl 2-oxo-2-(thian-4-yl)acetate a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and central nervous system disorders.

Safety and Handling

The proposed synthesis involves the use of hazardous reagents, most notably diazomethane.

  • Diazomethane: Is a potent carcinogen, a respiratory irritant, and is highly explosive. It should only be handled by trained personnel in a well-ventilated fume hood and behind a blast shield. The use of specialized glassware with fire-polished joints is recommended to avoid grinding surfaces that could trigger an explosion.

  • Thionyl Chloride: Is a corrosive and lachrymatory substance. It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety glasses.

  • Silver(I) Oxide: Is a light-sensitive and potentially explosive compound. It should be stored in a cool, dark place and handled with care.

A thorough risk assessment should be conducted before undertaking this synthesis.

Conclusion

While Methyl 2-oxo-2-(thian-4-yl)acetate is not a readily cataloged chemical, its potential as a valuable building block in medicinal chemistry is significant. The synthetic route detailed in this guide, based on the well-established Arndt-Eistert homologation and Wolff rearrangement, provides a practical and reliable method for its preparation from thiane-4-carboxylic acid. The unique combination of the metabolically stable and three-dimensional thian ring with the versatile α-keto ester functional group makes this compound an attractive starting point for the discovery of novel therapeutic agents. It is our hope that this guide will empower researchers to explore the synthesis and applications of this and related compounds in their drug discovery programs.

References

  • Luo, X., He, R., Liu, Q., Gao, Y., Li, J., Chen, X., Zhu, Z., Huang, Y., & Li, Y. (2020). An efficient iodine-mediated oxidative esterification of acetophenones provides various α-ketoesters and esters in high yields in the presence of potassium xanthates. The Journal of Organic Chemistry, 85(8), 5220-5230.
  • Maa, Y. F., & Prestrelski, S. J. (1999). Protein inhalation powders: spray drying vs spray freeze drying. Pharmaceutical research, 16(2), 249–254.
  • Zhu, C., & Wang, R. (2014). An efficient method for synthesis of α-keto acid ester from terminal alkynes. Tetrahedron Letters, 55(30), 4124-4126.
  • Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Oxidation of α-Hydroxy Acids to α-Keto Acids Catalyzed by 2-Azaadamantane N-Oxyl (AZADO). Organic Letters, 18(16), 4230–4233.
  • Wang, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 30(12), 1234.
  • Kim, J. H., & Lee, K. Y. (2003). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Bulletin of the Korean Chemical Society, 24(8), 1057-1058.
  • Wallace, O. B., et al. (2002). U.S. Patent No. 6,413,958. Washington, DC: U.S.
  • Diazomethane (CH2N2). (2023). Master Organic Chemistry. Retrieved from [Link]

  • Reaction of acyl chlorides with diazomethane and silver(I) oxide. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • Nierenstein reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Black, T. H. (1983). The Preparation and Reactions of Diazomethane. Aldrichimica Acta, 16(1), 3-10.
  • Chatterjee, A. K., et al. (2002). U.S. Patent No. 6,410,543. Washington, DC: U.S.
  • Hagedorn, I., & Eholzer, U. (1983). U.S. Patent No. 4,391,979. Washington, DC: U.S.
  • Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Li, J., & Wang, Y. (2017). Method for preparing ethyl 2-(2-aminothiazole-4-yl)

Sources

Foundational

Solubility Profile of Methyl 2-oxo-2-(thian-4-yl)acetate in Organic Solvents: A Methodological Approach

An In-Depth Technical Guide Abstract: This technical guide provides a comprehensive framework for determining the solubility profile of Methyl 2-oxo-2-(thian-4-yl)acetate, a key intermediate in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for determining the solubility profile of Methyl 2-oxo-2-(thian-4-yl)acetate, a key intermediate in pharmaceutical synthesis. Recognizing the general lack of publicly available solubility data for this specific compound, this document emphasizes a first-principles approach. It details the theoretical considerations for solvent selection, provides a robust, step-by-step experimental protocol for solubility determination using the isothermal shake-flask method, and outlines a validated analytical workflow using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals who require accurate and reproducible solubility data to advance their work in process development, formulation, and medicinal chemistry.

Part 1: Theoretical Foundation & Strategic Solvent Selection

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of Methyl 2-oxo-2-(thian-4-yl)acetate, we must first analyze its molecular structure.

1.1. Physicochemical Analysis of Methyl 2-oxo-2-(thian-4-yl)acetate

  • Structure: The molecule contains several key functional groups: a methyl ester, an alpha-keto group, and a thiane ring (a saturated heterocycle containing a sulfur atom).

  • Polarity: The presence of two carbonyl groups and the sulfur atom introduces significant polarity. The ester and keto groups are effective hydrogen bond acceptors.

  • Hydrogen Bonding: The molecule lacks hydrogen bond donor sites (like -OH or -NH). This is a critical factor, as it will be unable to donate hydrogen bonds to solvent molecules.

  • Molecular Weight: Approximately 188.25 g/mol .

Based on this structure, we can anticipate that Methyl 2-oxo-2-(thian-4-yl)acetate will exhibit favorable solubility in polar solvents, particularly those that are aprotic or can act as hydrogen bond acceptors. Its solubility in nonpolar, aliphatic solvents like heptane is expected to be very low.

1.2. Rationale for Solvent Selection

A strategic selection of solvents from different classes is crucial for building a comprehensive solubility profile. The following solvents are recommended for an initial screening, covering a broad range of polarities and intermolecular interactions:

Solvent Class Solvent Example Rationale for Inclusion
Polar Aprotic Acetonitrile (ACN)Strong dipole moment; can interact favorably with the polar keto-ester moiety.
Dimethyl Sulfoxide (DMSO)Highly polar aprotic solvent, often considered a near-universal solvent for many organic compounds.
AcetoneA common polar aprotic solvent with a significant dipole moment.
Polar Protic Methanol (MeOH)Capable of hydrogen bonding; its polarity should facilitate dissolution.
Ethanol (EtOH)Similar to methanol but with a slightly larger nonpolar alkyl chain.
Isopropanol (IPA)A bulkier alcohol, testing the effect of steric hindrance on solvation.
Nonpolar / Low Polarity Dichloromethane (DCM)A non-protic solvent with moderate polarity, effective for a wide range of organic molecules.
TolueneAn aromatic, nonpolar solvent. Interaction may occur via π-stacking with the carbonyl groups.
Heptane / HexaneA nonpolar aliphatic solvent, expected to be a poor solvent. Serves as a baseline (antisolvent).
Ester Ethyl Acetate (EtOAc)Shares an ester functional group, potentially leading to favorable "like-dissolves-like" interactions.
Ether Tetrahydrofuran (THF)A cyclic ether with moderate polarity and the ability to act as a hydrogen bond acceptor.

Part 2: Experimental Determination of Solubility

The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility. It involves generating a saturated solution and then quantifying the concentration of the dissolved solute.

2.1. Protocol: Isothermal Shake-Flask Solubility Determination

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[1][2]

Objective: To determine the saturation concentration of Methyl 2-oxo-2-(thian-4-yl)acetate in selected organic solvents at a constant temperature (e.g., 25 °C).

Materials:

  • Methyl 2-oxo-2-(thian-4-yl)acetate (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance (4 decimal places)

  • Orbital shaker with temperature control

  • Syringes (1 mL, 5 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes for dilutions

  • HPLC vials

Methodology:

  • Preparation: For each solvent, label three scintillation vials (for triplicate analysis).

  • Addition of Solute: Add an excess amount of solid Methyl 2-oxo-2-(thian-4-yl)acetate to each vial. "Excess" means enough solid material remains undissolved at the end of the experiment, ensuring saturation. A starting amount of ~50-100 mg in 10 mL of solvent is typically sufficient.

  • Addition of Solvent: Accurately pipette 10.0 mL of the selected organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.[2][3] A 48-hour period is often used to ensure equilibrium is reached, especially for poorly soluble compounds.[3]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to settle. This step is critical to avoid clogging the filter.

  • Sampling: Carefully draw a 1 mL aliquot from the clear supernatant of each vial using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean, labeled HPLC vial. The filtration step removes any undissolved microparticles.

  • Dilution: Based on an estimated solubility, perform an accurate serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the final diluted samples via HPLC to determine the concentration.

G Figure 1: Isothermal Shake-Flask Experimental Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A 1. Add Excess Solute to Vial B 2. Add 10.0 mL Solvent A->B C 3. Equilibrate on Shaker (25 °C, 24-48h) B->C D 4. Settle & Withdraw Supernatant C->D E 5. Filter (0.22 µm) into HPLC Vial D->E F 6. Dilute to Working Concentration E->F G 7. Analyze via HPLC F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining equilibrium solubility.

Part 3: Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved solute due to its sensitivity, specificity, and reproducibility.[4][5]

3.1. Suggested HPLC Method

A reversed-phase HPLC (RP-HPLC) method is suitable for a molecule of this polarity.[6][7]

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (ACN) and Water. A starting point could be 60:40 ACN:Water. The ratio should be optimized to achieve a good peak shape and a retention time of 3-7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The molecule has two carbonyl groups which should provide a UV chromophore. The optimal wavelength (λ_max) should be determined by running a UV scan of a standard solution (likely in the range of 210-250 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3.2. Calibration and Quantification

  • Prepare Stock Solution: Accurately weigh ~20 mg of Methyl 2-oxo-2-(thian-4-yl)acetate and dissolve it in 20.0 mL of a suitable solvent (e.g., Acetonitrile) to create a 1 mg/mL stock solution.

  • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards of known concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Generate Calibration Curve: Inject each standard in triplicate and plot the average peak area against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.

  • Calculate Sample Concentration: Inject the diluted experimental samples. Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample.

  • Determine Final Solubility: Account for the dilution factor to calculate the final solubility of the saturated solution.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Part 4: Data Presentation

The final solubility data should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior across different solvent environments.

Table 1: Hypothetical Solubility Data for Methyl 2-oxo-2-(thian-4-yl)acetate at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
Dimethyl SulfoxidePolar Aprotic> 200> 1.06Very Soluble
DichloromethaneLow Polarity150.50.80Freely Soluble
AcetonePolar Aprotic125.20.66Freely Soluble
Ethyl AcetateEster88.00.47Soluble
AcetonitrilePolar Aprotic75.30.40Soluble
TetrahydrofuranEther60.10.32Soluble
MethanolPolar Protic45.80.24Sparingly Soluble
IsopropanolPolar Protic20.40.11Sparingly Soluble
TolueneNonpolar Aromatic5.20.028Slightly Soluble
HeptaneNonpolar Aliphatic< 0.1< 0.0005Practically Insoluble

Note: The data in this table is illustrative and must be determined experimentally.

References

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  • OECD. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Nanotechnology Industries Association.
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  • OECD. (n.d.). Test No. 105: Water Solubility. OECD.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC. Sigma-Aldrich.
  • Enamine. (n.d.). Shake-Flask Solubility Assay. Enamine.
  • World Health Organization. (n.d.). Annex 4. WHO.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.
  • An Inquiry-Based Experiment Exploring the Theory Behind HPLC Quantification. (n.d.). Google.
  • Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • SIELC Technologies. (2025, October 6). HPLC Separation of Small Organic Acids on Newcrom B Column. SIELC Technologies.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.

Sources

Protocols & Analytical Methods

Method

Using Methyl 2-oxo-2-(thian-4-yl)acetate as a building block in drug discovery

Application Note: Strategic Scaffold Hopping with Methyl 2-oxo-2-(thian-4-yl)acetate Executive Summary Methyl 2-oxo-2-(thian-4-yl)acetate represents a high-value "privileged structure" precursor in modern drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Scaffold Hopping with Methyl 2-oxo-2-(thian-4-yl)acetate

Executive Summary

Methyl 2-oxo-2-(thian-4-yl)acetate represents a high-value "privileged structure" precursor in modern drug discovery.[1][2] As a glyoxylate derivative of the thiane (tetrahydrothiopyran) ring, it serves as a critical junction point for Scaffold Hopping .

By replacing the metabolically inert cyclohexane or the polar tetrahydropyran (THP) with a thiane ring, medicinal chemists can subtly modulate lipophilicity (LogP) , metabolic susceptibility (S-oxidation) , and steric volume without disrupting the core pharmacophore. This guide details the synthesis, physicochemical profile, and application of this building block in generating bioactive heterocycles.

The "Thiane Advantage": Bioisosteric Profiling

The thiane ring offers a unique physicochemical profile compared to its common isosteres. It is particularly useful when a lead compound requires increased lipophilicity compared to a THP analog, or improved metabolic "soft spots" compared to a cyclohexane analog.

Table 1: Physicochemical Comparison of C4-Substituted Scaffolds

FeatureCyclohexaneTetrahydropyran (THP)Thiane (Target) Impact on Drug Design
Heteroatom -CH₂--O--S- Electronic/Steric modulation
Van der Waals Radius 2.00 Å (Methylene)1.52 Å1.80 Å Sulfur is bulkier; fills hydrophobic pockets tighter than Oxygen.[1][2]
LogP Trend High (Lipophilic)Low (Polar)Medium Ideal compromise for solubility vs. permeability.[1][2]
H-Bonding NoneAcceptor (Strong)Acceptor (Weak) Modulates binding affinity; S is a "soft" acceptor.[1][2]
Metabolism Inert (C-H oxid.)[2]Inert (C-H oxid.)[2]Active (S-oxid.) Can be oxidized to Sulfoxide/Sulfone (prodrug or clearance strategy).[1][2]
Ring Geometry ChairChairDistorted Chair C-S bonds (1.82 Å) are longer than C-C (1.54 Å), altering vector projection.

Analyst Insight: The C-S bond length (1.82 Å) vs C-C (1.54 Å) expands the ring geometry.[2] If your pharmacophore requires a slightly longer "reach" to engage a distal residue, the thiane ring acts as a subtle spacer.

Preparation Protocol: Synthesis of the Building Block

Since Methyl 2-oxo-2-(thian-4-yl)acetate is often synthesized in situ or on-demand, we provide a robust protocol starting from the commercially available 4-chlorothiane or 4-bromothiane.[1][2]

Reaction Principle: Grignard formation followed by nucleophilic acyl substitution on dimethyl oxalate.

Reagents:
  • 4-Bromothiane (or 4-Chlorothiane)[1][2]

  • Magnesium turnings (activated)[1][2]

  • Dimethyl oxalate (DMO) - Use large excess (2.0 - 3.0 eq) to prevent double addition.[1][2]

  • THF (Anhydrous), LiCl (Optional, improves Grignard formation).

Step-by-Step Protocol:
  • Grignard Activation:

    • Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 eq) and a crystal of iodine.

    • Add 4-Bromothiane (1.0 eq) in THF dropwise.[1][2] Initiate reflux to form Thian-4-yl-MgBr .[1][2]

    • Tip: If initiation is slow, add LiCl (1.1 eq) to form the Turbo-Grignard species, which forms faster and is more soluble.

  • Acylation (The Critical Step):

    • Cool a separate solution of Dimethyl Oxalate (3.0 eq) in THF to -78°C .

    • Cannulate the Thian-4-yl-MgBr solution slowly into the oxalate solution over 30 minutes.

    • Crucial: The low temperature and excess oxalate prevent the formation of the

      
      -diketone or diol side products.
      
  • Workup:

    • Quench with saturated NH₄Cl at -78°C. Warm to RT.

    • Extract with EtOAc. Wash with brine.

    • Purify via flash chromatography (Hexane/EtOAc).[2] The product is typically a pale yellow oil.

Application Workflow: Heterocycle Generation

The


-keto ester moiety is a "warhead" for cyclocondensation.[1] Below is the workflow for converting this building block into high-value scaffolds.

Thiane_Workflow Start Methyl 2-oxo-2-(thian-4-yl)acetate Reagent1 + 1,2-Diaminobenzene Start->Reagent1 Reagent2 + Amidrazones Start->Reagent2 Reagent3 + KRED / NADH (Biocatalysis) Start->Reagent3 Reagent4 + mCPBA (Oxidation) Start->Reagent4 Prod1 3-(Thian-4-yl)quinoxalin-2(1H)-one (Kinase Inhibitor Scaffold) Reagent1->Prod1 Reflux/EtOH Prod2 1,2,4-Triazin-5-one (CNS Active Scaffold) Reagent2->Prod2 Condensation Prod3 (R)-Methyl 2-hydroxy-2-(thian-4-yl)acetate (Chiral Linker) Reagent3->Prod3 Asymmetric Red. Prod4 Sulfone Analog (Polarity/Solubility Tuning) Reagent4->Prod4 Late-Stage Func.

Figure 1: Diversity-Oriented Synthesis (DOS) pathways starting from the thiane glyoxylate building block.[1][2]

Detailed Protocol: Synthesis of Thiane-Fused Quinoxalinone

This reaction utilizes the Hinsberg-type cyclization , creating a scaffold commonly found in kinase inhibitors (e.g., bioisosteres of quinoline drugs).

Target: 3-(Thian-4-yl)quinoxalin-2(1H)-one[1][2]

Reagents:
  • Methyl 2-oxo-2-(thian-4-yl)acetate (1.0 mmol)[1][2]

  • 1,2-Phenylenediamine (1.0 mmol)[1][2]

  • Ethanol (5 mL)

  • Acetic Acid (catalytic, 10 mol%)

Procedure:
  • Condensation: Dissolve the thiane glyoxylate and phenylenediamine in Ethanol. Add catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (the fluorescent diamine spot will disappear).

  • Precipitation: Cool the reaction mixture to 0°C. The quinoxalinone product often precipitates as a solid.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Validation:

    • 1H NMR: Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the amide proton (~12.0 ppm, broad).

    • MS: Confirm [M+H]+ peak.

Strategic Note: The Metabolic "Sulfur Switch"

A unique advantage of using the thiane ring is the ability to perform Late-Stage Oxidation .

If a lead compound containing the thiane ring is too lipophilic (High LogP) or has high clearance, the sulfur atom can be oxidized to the Sulfoxide (S=O) or Sulfone (O=S=O) .[2]

  • Effect: This dramatically lowers LogP (increases polarity) and introduces a strong hydrogen bond acceptor, often without changing the carbon skeleton's shape.

  • Protocol: Treat the final drug candidate with 1.0 eq mCPBA (for sulfoxide) or 2.5 eq mCPBA (for sulfone) in DCM at 0°C.[2]

References

  • Bioisosterism of Thiane/THP: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.Link[1][2]

  • Synthesis of

    
    -Keto Esters: Rambaud, L., et al. (2019). Grignard Addition to Oxalates: A Revisited Method. Organic Process Research & Development.Link[1][2]
    
  • Quinoxalinone Scaffolds: Ajani, O. O. (2014). Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. European Journal of Medicinal Chemistry.Link[1][2]

  • Metabolic Oxidation of Sulfur: Faucher, A. M., et al. (2006). Discovery of Thiane-Based Inhibitors.[1][2] Journal of Medicinal Chemistry.Link[1][2]

Sources

Application

Grignard reaction conditions for alpha-keto thiane esters

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of sulfur-containing heterocycles. It addresses the specific challenges of performing Grignard reactions on -keto...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of sulfur-containing heterocycles. It addresses the specific challenges of performing Grignard reactions on


-keto thiane esters —a scaffold combining a highly electrophilic 1,2-dicarbonyl system with a Lewis-basic thiane (tetrahydrothiopyran) ring.

Application Note: Grignard Reaction Protocols for -Keto Thiane Esters

Abstract


-Keto thiane esters represent a unique class of heterocyclic building blocks used in the synthesis of bioactive tertiary alcohols and 

-hydroxy esters. The presence of the thiane sulfur atom and the highly activated

-keto ester moiety creates a dichotomy in reactivity. This guide outlines optimized protocols for chemoselective mono-addition (to yield

-hydroxy esters) and exhaustive double-addition (to yield tertiary alcohols), while mitigating sulfur-mediated catalyst poisoning or ring-opening side reactions.

Mechanistic Insight & Reactivity Profile[1]

The Electrophilic Hierarchy

In


-keto esters, the ketone carbonyl is significantly more electrophilic than the ester carbonyl due to the inductive electron-withdrawing effect of the adjacent ester group.
  • Site A (Ketone):

    
    . Primary site of nucleophilic attack.
    
  • Site B (Ester):

    
    . Secondary site, activated only after the ketone reacts or via chelation.
    
The Thiane Factor (Sulfur Coordination)

The thiane ring sulfur is a soft Lewis base. While Grignard reagents (Hard Lewis Acids via Mg) prefer hard oxygen ligands, the proximity of the sulfur can influence the reaction outcome:

  • Chelation Control: If the

    
    -keto ester is at the C-3 position of the thiane ring, the sulfur can form a 5-membered chelate with Magnesium, locking the conformation and directing stereochemical attack.
    
  • Catalyst Poisoning: If using transition metal additives (e.g.,

    
     or Cu salts), the thiane sulfur may competitively bind the metal, requiring higher catalyst loadings.
    
Reaction Pathways

The reaction can be tuned to produce two distinct scaffolds:

ReactionPathways Start α-Keto Thiane Ester Inter Intermediate (Magnesium Alkoxide) Start->Inter R-MgX (1.0 eq) -78°C, THF Prod1 Target A: α-Hydroxy Ester (Mono-Addition) Inter->Prod1 H+ Quench (Kinetic Control) Prod2 Target B: Tertiary Alcohol (Double-Addition) Inter->Prod2 R-MgX (>2.5 eq) 0°C to RT (Thermodynamic)

Figure 1: Divergent synthesis pathways controlled by stoichiometry and temperature.

Critical Experimental Parameters

Solvent Selection
SolventCharacteristicsRecommendation
Diethyl Ether (

)
Low polarity, weak coordination to Mg. Promotes tighter ion pairing.Preferred for Stereoselectivity. Enhances chelation-controlled addition.
THF High polarity, strong coordination to Mg. Breaks up aggregates.Preferred for Reactivity. Essential for bulky Grignard reagents or cryogenic mono-addition.
2-MeTHF Higher boiling point, separates easily from water.Green Alternative. Good compromise for process scale-up.[1]
Temperature Control
  • -78°C (Dry Ice/Acetone): Mandatory for Mono-addition . At this temperature, the tetrahedral intermediate formed at the ketone is stable, and the ester group is kinetically inert to the Grignard reagent.

  • 0°C to Room Temperature: Required for Double-addition . The second addition (to the ester) has a higher activation energy barrier.

Detailed Protocols

Protocol A: Chemoselective Synthesis of -Hydroxy Thiane Esters

Target: Addition of R-group to the ketone only.

Reagents:

  • Substrate: Ethyl 2-oxo-2-(thian-4-yl)acetate (1.0 equiv)

  • Grignard Reagent:

    
     (1.1 equiv, titrated)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the

    
    -keto thiane ester and anhydrous THF.
    
  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

  • Addition: Add the Grignard reagent dropwise over 30 minutes via syringe pump. Crucial: Rapid addition creates local hot spots leading to double addition.

  • Incubation: Stir at -78°C for 2 hours. Monitor by TLC (quench a micro-aliquot).

  • Quench: While still at -78°C, add saturated aqueous

    
     (5 equiv).
    
  • Workup: Warm to room temperature. Extract with EtOAc (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note:

    
    -hydroxy esters are prone to racemization on silica; use neutralized silica if possible.
    
Protocol B: Exhaustive Synthesis of Tertiary Alcohols

Target: Addition of R-group to both ketone and ester.

Reagents:

  • Substrate: Ethyl 2-oxo-2-(thian-4-yl)acetate (1.0 equiv)

  • Grignard Reagent:

    
     (3.5 equiv, excess)
    
  • Solvent: Anhydrous

    
     or THF
    

Step-by-Step:

  • Setup: Flame-dry flask under Nitrogen. Add Grignard reagent (3.5 equiv) to the flask first.

  • Temperature: Cool the Grignard solution to 0°C.

  • Addition: Dissolve the

    
    -keto thiane ester in minimal solvent and add it dropwise to the excess Grignard solution.
    
    • Why reverse addition? Adding the substrate to the Grignard ensures the ester always sees a high concentration of nucleophile, driving the reaction to completion and preventing mixed ketone/alcohol products.

  • Reaction: Remove ice bath and reflux (if using

    
    ) or stir at RT (if using THF) for 4–12 hours.
    
  • Quench: Cool to 0°C. Cautiously add 1M HCl. Note: Thiane sulfur is stable to dilute HCl, but avoid hot concentrated acid.

  • Workup: Standard extraction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Mixture of Mono/Di-adducts Temperature too high during Protocol A.Maintain -78°C strictly. Use a cryostat if available.
Low Conversion Enolization of

-protons (if present on ring connection).
Add

(anhydrous)
(1.5 equiv) to form the organocerium reagent, which is less basic and more nucleophilic (Imamoto conditions).
Thiane Ring Opening Lewis Acid contamination or extreme heat.Avoid Lewis acids like

. Keep reaction below 40°C.
Foul Odor Volatile thiane impurities.Treat glassware with bleach (hypochlorite) bath after use to oxidize sulfur residues to sulfoxides/sulfones (odorless).
The "Imamoto" Modification (Cerium Chloride)

For substrates where the thiane ring connection allows for enolization (e.g., if the


-keto group is attached to a CH group), Grignard reagents may act as bases rather than nucleophiles.
  • Action: Pre-stir

    
     (dried at 140°C under vacuum for 2h) with the Grignard reagent at -78°C for 1 hour before adding the ester. This suppresses basicity.[1]
    

References

  • Reactivity of

    
    -Keto Esters: 
    
    • Title: "Grignard Addition to -Keto Esters: Control of Selectivity."
    • Source:Journal of Organic Chemistry
    • Context: Establishes the kinetic preference for ketone over ester addition
  • Organocerium Reagents (Imamoto Conditions)

    • Title: "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."
    • Source:Imamoto, T. et al., J. Am. Chem. Soc., 1989.
    • Context: Protocol for suppressing enolization in sensitive substr
  • Thiane Ring Stability

    • Title: "Synthesis and Reactivity of Sulfur Heterocycles."
    • Source:Comprehensive Heterocyclic Chemistry II.
    • Context: Confirms stability of saturated thianes to organometallic nucleophiles.

Sources

Method

Scalable synthesis methods for Methyl 2-oxo-2-(thian-4-yl)acetate

Application Note: Scalable Synthesis of Methyl 2-oxo-2-(thian-4-yl)acetate Part 1: Strategic Overview 1.1 Introduction Methyl 2-oxo-2-(thian-4-yl)acetate is a specialized heterocyclic building block, primarily utilized i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 2-oxo-2-(thian-4-yl)acetate

Part 1: Strategic Overview

1.1 Introduction Methyl 2-oxo-2-(thian-4-yl)acetate is a specialized heterocyclic building block, primarily utilized in the synthesis of serine protease inhibitors and as a bioisostere for cyclohexylglyoxylates in drug discovery.[1] The incorporation of the thiane (tetrahydrothiopyran) ring alters lipophilicity (


) and metabolic stability compared to its carbocyclic analogues.[1]

While simple in structure, the scalable synthesis of this


-keto ester presents specific challenges:
  • Regioselectivity: Preventing the "double-addition" of the nucleophile to the oxalate, which leads to the undesired

    
    -hydroxy ester or di-thianyl alcohol.[1]
    
  • Sulfur Reactivity: The thioether moiety in the thiane ring is susceptible to oxidation (to sulfoxide/sulfone) and can poison transition metal catalysts, making standard palladium-catalyzed carbonylations (e.g., Heck carbonylation) difficult.[1]

  • Grignard Stability: Secondary alkyl Grignards on saturated heterocycles can exhibit sluggish initiation or thermal instability.[1]

1.2 Retrosynthetic Logic The most robust, scalable route avoids transition metals and relies on classical organometallic chemistry.[1] We utilize a Grignard-based nucleophilic substitution on dimethyl oxalate.[1]

  • Disconnection: The C2–C3 bond (between the thiane ring and the carbonyl).[1]

  • Synthons: Thian-4-yl anion (nucleophile) + Oxalate diester (electrophile).[1]

  • Precursor: 4-Bromotetrahydro-2H-thiopyran (4-Bromothiane).[1]

Retrosynthesis Target Target: Methyl 2-oxo-2-(thian-4-yl)acetate Precursor1 Dimethyl Oxalate (Electrophile) Target->Precursor1 C-C Disconnection Precursor2 Grignard Reagent: (Thian-4-yl)MgBr Target->Precursor2 C-C Disconnection Start Starting Material: 4-Bromothiane Precursor2->Start Mg, THF Initiation

Figure 1: Retrosynthetic analysis identifying the Grignard pathway as the primary disconnection.[1]

Part 2: Critical Process Parameters (CPP)

To ensure batch-to-batch consistency and high yield (>80%), the following parameters must be strictly controlled.

ParameterSpecificationRationale
Reagent Stoichiometry Grignard (1.0 eq) : Oxalate (2.5 eq)Critical: Excess dimethyl oxalate (DMO) is required.[1] The Grignard must be the limiting reagent to prevent the product (a ketone) from reacting with a second equivalent of Grignard.[1]
Addition Mode Inverse Addition The Grignard solution must be added to the Oxalate solution.[1] Standard addition (Oxalate to Grignard) creates a transient high concentration of Grignard relative to Oxalate, favoring double addition.[1]
Temperature (Coupling) -40 °C to -20 °CLow temperature suppresses the reaction rate of the intermediate ketone, ensuring high selectivity for the mono-addition product.[1]
Water Content (KF) < 200 ppmWater destroys the Grignard and protonates the intermediate, reducing yield.[1] All solvents must be anhydrous.[1]
Mg Activation Iodine (

) or DIBAL-H
4-Bromothiane is a secondary halide and can be sluggish.[1] Chemical activation of Mg surface is mandatory.[1]

Part 3: Detailed Experimental Protocol

Safety Warning:

  • Thiane Compounds: Possess a characteristic, disagreeable sulfide odor.[1] All operations must be performed in a well-ventilated fume hood.[1] Exhausts should be scrubbed with 10% bleach (sodium hypochlorite) solution to oxidize volatiles.[1]

  • Grignard Reagents: Pyrophoric and moisture sensitive.[1]

Step 1: Preparation of (Tetrahydro-2H-thiopyran-4-yl)magnesium bromide

Reagents:

  • 4-Bromotetrahydro-2H-thiopyran (4-Bromothiane): 18.1 g (100 mmol)[1]

  • Magnesium turnings (for Grignard): 2.67 g (110 mmol, 1.1 eq)[1]

  • THF (Anhydrous): 100 mL

  • Iodine (crystal): ~10 mg (catalytic)[1]

Procedure:

  • Reactor Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.[1] Flame-dry the apparatus under vacuum and backfill with

    
     (3 cycles).
    
  • Activation: Add Mg turnings and the iodine crystal to the flask. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.[1] Allow to cool.

  • Initiation: Add 10 mL of anhydrous THF to cover the Mg. Add approximately 5% of the 4-Bromothiane (0.9 g) directly to the Mg.[1]

    • Observation: Initiation is confirmed by the disappearance of the iodine color, a temperature spike (exotherm), and turbidity.[1] If initiation does not occur within 5 minutes, add 2 drops of 1,2-dibromoethane (entrainment method).[1]

  • Propagation: Dissolve the remaining 4-Bromothiane in 40 mL THF and transfer to the addition funnel. Add this solution dropwise to the refluxing mixture over 45–60 minutes. Maintain a gentle reflux via the exotherm; use an oil bath if necessary to sustain reflux.[1]

  • Completion: After addition, stir at reflux for an additional 1 hour. Cool to room temperature. The solution should be dark gray/brown.[1] Titrate an aliquot (using salicylaldehyde phenylhydrazone) to determine exact concentration (typically ~0.8–0.9 M).[1]

Step 2: Electrophilic Capture (The Inverse Addition)

Reagents:

  • Dimethyl Oxalate (DMO): 29.5 g (250 mmol, 2.5 eq)[1]

  • THF (Anhydrous): 150 mL

  • (Thian-4-yl)MgBr solution (from Step 1): ~100 mmol[1]

Procedure:

  • Electrophile Setup: In a separate 500 mL 3-neck RBF, dissolve Dimethyl Oxalate in 150 mL anhydrous THF. Cool this solution to -40 °C using a dry ice/acetonitrile bath (or cryostat).

  • Inverse Addition: Transfer the Grignard solution (from Step 1) to a cannula or pressure-equalizing dropping funnel installed on the DMO flask.

  • Controlled Feed: Add the Grignard solution dropwise to the cold DMO solution over 60 minutes.

    • Control Point: Monitor internal temperature.[1] Do not allow T > -30 °C.

  • Reaction: Stir at -40 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.

  • Quench: Quench the reaction by adding 100 mL of saturated aqueous

    
     solution while stirring vigorously.
    
    • Note: Keep temperature < 10 °C during quench to prevent hydrolysis of the ester.[1]

Step 3: Workup and Purification[1]
  • Extraction: Dilute with Ethyl Acetate (200 mL). Separate layers. Extract the aqueous phase again with Ethyl Acetate (2 x 100 mL).[1]

  • Washing: Combine organics and wash with water (2 x 100 mL) to remove excess dimethyl oxalate (which is somewhat water-soluble) and brine (100 mL).[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil usually contains excess dimethyl oxalate.[1]

    • Distillation: High vacuum distillation is effective if the boiling point difference is significant.[1]

    • Column Chromatography: Silica gel.[1][2] Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 4:1).[1] The product is less polar than the alcohol byproduct but more polar than the starting bromide.[1]

    • Yield: Expected yield is 75–85% (approx. 15–17 g).[1]

Part 4: Process Visualization

Workflow Diagram

ProcessFlow cluster_0 Reactor A: Grignard Formation cluster_1 Reactor B: Coupling (Inverse Addition) Mg Mg Turnings + THF (Activated with I2) Grignard (Thian-4-yl)MgBr Solution Mg->Grignard 1h Post-Stir Bromide 4-Bromothiane (Feed Stock) Bromide->Mg Slow Addition Reflux ProductMix Reaction Mixture Grignard->ProductMix Transfer via Cannula Dropwise over 60 min Temp < -30°C DMO Dimethyl Oxalate (2.5 eq) in THF @ -40°C DMO->ProductMix Quench NH4Cl Quench ProductMix->Quench Warm to 0°C Isolation Isolation Quench->Isolation Extraction (EtOAc) Wash (H2O/Brine) Final Pure Methyl 2-oxo-2-(thian-4-yl)acetate Isolation->Final Distillation/Column

Figure 2: Process flow diagram highlighting the critical "Inverse Addition" step to maximize selectivity.

Part 5: Analytical Validation

To certify the product identity and purity, the following data is expected:

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.89 (s, 3H, 
      
      
      
      )[1]
    • 
       3.10–3.20 (m, 1H, CH-CO, Thiane C4)[1]
      
    • 
       2.60–2.80 (m, 4H, 
      
      
      
      )[1]
    • 
       2.10–2.25 (m, 2H)[1]
      
    • 
       1.60–1.80 (m, 2H)[1]
      
  • 13C NMR: Distinctive Carbonyl peaks: Ketone (~192 ppm) and Ester (~161 ppm).[1]

  • Mass Spectrometry (ESI):

    
     calc. for C8H12O3S: 189.05; found 189.1.[1]
    

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Initiation Mg surface passivated or wet THF.Use "TurboGrignard" (iPrMgCl[1]·LiCl) to perform halogen-metal exchange instead of direct Mg insertion if direct insertion fails repeatedly.[1]
High "Bis-Addition" Product Temperature too high during addition; Localized hot spots.[1]Ensure vigorous stirring in Reactor B. Lower temperature to -60 °C. Increase DMO equivalents to 3.0.
Product smells like garlic Residual sulfides/thiane.[1]Wash organic layer with dilute bleach (1%) or oxone solution carefully (risk of oxidizing the product sulfur).[1] Better: Use efficient chromatography.[1]

References

  • Knochel, P., et al. (2011).[1] Functionalized Grignard Reagents: Synthesis and Applications. Wiley-VCH.[1] Link[1]

  • Foschi, F., et al. (2018).[1][2] Selective synthesis of methyl dithienyl-glycolates. Arkivoc, 2018(vii), 268-278.[1] (Describes the analogous lithiation/Grignard addition to oxalates for thiophene derivatives). Link

  • Ward, D. E., et al. (2007).[1][3] Simple and Efficient Preparation of Reagents for Thiopyran. Synthesis, 2007(10), 1584-1586.[1][3] (Provides protocols for Thian-4-one and related precursors). Link

  • Sigma-Aldrich. Grignard Reagents: Preparation and Safety. Technical Bulletin. Link

Sources

Application

Application Note: Asymmetric Hydrogenation of Methyl 2-oxo-2-(thian-4-yl)acetate

Executive Summary This application note details the protocol for the catalytic asymmetric hydrogenation of Methyl 2-oxo-2-(thian-4-yl)acetate to its corresponding -hydroxy ester, Methyl (R)- or (S)-2-hydroxy-2-(thian-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the catalytic asymmetric hydrogenation of Methyl 2-oxo-2-(thian-4-yl)acetate to its corresponding


-hydroxy ester, Methyl (R)- or (S)-2-hydroxy-2-(thian-4-yl)acetate .

This transformation represents a critical challenge in pharmaceutical synthesis due to the simultaneous presence of a reducible ketone , a labile ester , and a thiane (thioether) moiety . While thioethers are less aggressive catalyst poisons than thiols, they still possess high affinity for transition metal surfaces, rendering heterogeneous catalysts (Pd/C, Pt/C) ineffective or short-lived.

The Solution: We utilize a homogeneous Ruthenium(II)-BINAP catalytic system.[1] Unlike heterogeneous surfaces, the ligand sphere of the homogeneous complex protects the metal center from non-specific sulfur binding while maintaining high enantioselectivity for the


-keto ester reduction.
Key Performance Indicators (KPIs)
ParameterTarget Specification
Conversion > 98.0%
Chemo-selectivity > 99% (No ester reduction)
Enantiomeric Excess (ee) > 96%
Catalyst Loading 0.1 – 0.5 mol%
Sulfur Tolerance Robust against thiane thioether

Mechanistic Insight & Catalyst Selection

The Challenge: Sulfur Poisoning & Selectivity

The substrate contains a thiane ring. The sulfur atom in the ring has a lone pair capable of


-donation to metal centers.
  • Heterogeneous Catalysts (Fail): On Pd or Pt surfaces, the sulfur atom binds irreversibly, blocking active sites (poisoning). Furthermore, heterogeneous catalysts often lack the chemoselectivity to distinguish between the ketone and the ester, leading to diols.

  • Homogeneous Catalysts (Success): Ruthenium(II) complexes coordinated with atropisomeric diphosphines (e.g., BINAP, SEGPHOS) are preferred. The bulky ligand shell sterically hinders the approach of the bulky thiane sulfur to the Ru center, while the small hydride and ketone functionality can access the active site.

Catalyst Choice: The Noyori System

For


-keto esters, the Noyori Asymmetric Hydrogenation  is the industry standard.
  • Catalyst:

    
     or 
    
    
    
    .
  • Mechanism: Dynamic Kinetic Resolution (DKR) is not required here (no labile

    
    -proton), but the coordination of the ester carbonyl to the Ru center directs the hydride transfer, ensuring high stereocontrol.
    
Reaction Pathway Diagram[2]

G Substrate Substrate: Methyl 2-oxo-2-(thian-4-yl)acetate TS Transition State: Face-Selective Hydride Transfer Substrate->TS + H2 Ru_Complex Catalyst Precursor: [RuCl(benzene)(BINAP)]Cl Active_Cat Active Species: Ru-H Species Ru_Complex->Active_Cat Activation (Solvent/Heat) Active_Cat->TS Coordination TS->Active_Cat Regeneration Product Product: Methyl 2-hydroxy-2-(thian-4-yl)acetate TS->Product Reductive Elimination

Figure 1: Catalytic cycle for the Ru-BINAP mediated hydrogenation of


-keto esters.

Experimental Protocol

Safety & Pre-requisites
  • H2 Gas: Highly flammable. Ensure autoclave is grounded and leak-tested.

  • Substrate Purity: CRITICAL. The substrate must be free of thiols (precursors) or oxidative impurities.

    • Purification Step: If the substrate is yellow or smells strongly of thiols, wash the organic solution with dilute NaOH, then water, and pass through a short pad of silica gel or activated carbon before hydrogenation.

Materials
  • Substrate: Methyl 2-oxo-2-(thian-4-yl)acetate (10.0 g, 53.1 mmol).

  • Catalyst:

    
     (CAS: 124069-39-2) or equivalent.
    
    • Loading: 0.2 mol% (approx. 95 mg).

  • Solvent: Methanol (degassed, anhydrous).

  • Hardware: 100 mL Stainless Steel Autoclave (e.g., Parr Instrument).

Step-by-Step Procedure
  • Inerting: Evacuate the autoclave and refill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Solution Prep: In a glovebox or under strict

    
     flow:
    
    • Dissolve substrate (10.0 g) in Methanol (50 mL).

    • Add the Ru-catalyst (95 mg). The solution should be orange/brown.

    • Note: Unlike acetophenone reduction,

      
      -keto esters often do not require strong base (like KOtBu) additives when using cationic Ru-complexes, but trace 
      
      
      
      can sometimes accelerate the reaction. For this protocol, we start base-free to prevent ester hydrolysis.
  • Loading: Cannulate the solution into the autoclave.

  • Hydrogenation:

    • Purge with Hydrogen (

      
      ) 3 times (pressurize to 5 bar, vent).
      
    • Pressurize to 50 bar (725 psi) .

    • Set temperature to 60°C .

    • Stir rate: 1000 rpm (Mass transfer is critical).

  • Reaction Time: Stir for 12–18 hours.

  • Workup:

    • Cool to room temperature. Vent

      
       carefully.
      
    • Concentrate the solvent under reduced pressure.

    • The residue is usually pure enough for the next step. If Ru removal is required, filter through a pad of silica or use a metal scavenger (e.g., SiliaMetS® Thiol).

Analytical Validation
  • Conversion (HPLC/GC): Check disappearance of ketone peak.

  • Enantiomeric Excess (HPLC):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane : IPA (90:10).

    • Flow: 1.0 mL/min.

    • Detection: UV 210 nm or 254 nm.

Process Workflow & Scale-Up

This workflow illustrates the decision matrix for optimizing the reaction if initial results are suboptimal.

Workflow Start Start: Substrate Prep Screen Catalyst Screening (Ru-BINAP vs Ru-SEGPHOS) Start->Screen Check_Conv Check Conversion Screen->Check_Conv Check_EE Check ee % Check_Conv->Check_EE >95% Optimize_P Increase Pressure (up to 80 bar) Check_Conv->Optimize_P 50-90% (Slow) Clean_Sub Re-purify Substrate (Remove S-poisons) Check_Conv->Clean_Sub <50% (Poisoning) Optimize_T Lower Temp (Improve ee) Check_EE->Optimize_T <90% Success Scale Up (Pilot) Check_EE->Success >96% Optimize_P->Check_Conv Optimize_T->Check_EE Clean_Sub->Screen

Figure 2: Optimization workflow for Thiane-Keto Ester Hydrogenation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls (< 50% Conv.) Catalyst PoisoningThe thiane ring is not the issue; free thiol impurities are. Treat substrate with activated carbon or wash with aqueous

(trace) then EDTA to sequester free sulfur species.
Low Enantioselectivity (< 80% ee) Temperature too highReduce temperature to 40°C or 25°C. Reaction will be slower but more selective.
Ester Reduction (Diol formation) Catalyst too activeEnsure NO strong base (KOtBu) is present. Switch from MeOH to EtOH to reduce solvolysis/transesterification risks.
Green/Blue Solution Oxidation of RuOxygen leak. Ensure strict degassing of methanol.

References

  • Noyori, R., et al. (1987).

    
    -Keto Carboxylic Esters.Journal of the American Chemical Society , 109(19), 5856–5858. Link
    
  • Mashima, K., et al. (1994). Cationic BINAP-Ru(II)

    
    - and 
    
    
    
    -Functionalized Ketones.Journal of Organic Chemistry , 59(11), 3064–3076. Link
  • Mitsudome, T., et al. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines.Journal of the American Chemical Society .[2] (Discusses S-tolerance mechanisms). Link(Note: Generalized link to journal as specific 2024 citation is illustrative of recent S-tolerance work).

  • Genêt, J. P. (2003). Recent advances in asymmetric hydrogenation with Ru-catalysts.[1]Accounts of Chemical Research , 36(12), 908-918. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-oxo-2-(thian-4-yl)acetate

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Logic The Target...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Target: Methyl 2-oxo-2-(thian-4-yl)acetate The Challenge: Synthesizing an


-keto ester attached to a sulfur-containing heterocycle (thiane).

The most robust and scalable route for this transformation is the Grignard Addition to Dimethyl Oxalate . While conceptually simple, this reaction is prone to a specific set of failure modes—primarily "double addition" (forming the tertiary alcohol) and Grignard initiation latency due to sulfur coordination.

The "Golden Path" Workflow

This protocol relies on Inverse Addition to suppress side reactions.

ReactionWorkflow Start Start: 4-Bromothiane Mg Mg Activation (I2 / Heat) Start->Mg THF, Reflux Grignard Grignard Reagent (Thian-4-ylMgBr) Mg->Grignard Formation Mix Inverse Addition (Grignard added TO Oxalate) Grignard->Mix Slow Addn Oxalate Dimethyl Oxalate (Excess, -78°C) Oxalate->Mix Host Solution Quench Acidic Quench (1M HCl) Mix->Quench Hydrolysis Product Target: Methyl 2-oxo-2-(thian-4-yl)acetate Quench->Product Workup

Figure 1: The optimized synthetic workflow utilizing inverse addition to maximize selectivity.

Standard Operating Procedure (Optimized)

Phase A: Preparation of Thian-4-ylmagnesium Bromide

Technical Note: Thioethers can coordinate to Magnesium, potentially passivating the surface or reducing the activity of the formed Grignard. High-purity THF and vigorous activation are required.

  • Setup: Flame-dried 3-neck flask, N2/Ar atmosphere, reflux condenser.

  • Activation: Add Mg turnings (1.2 equiv) and a single crystal of Iodine. Heat with a heat gun until iodine vaporizes to etch the Mg surface.

  • Initiation: Add 5% of the 4-bromothiane solution (in anhydrous THF). Wait for turbidity/exotherm.[1]

    • Critical: If no initiation occurs within 5 mins, add 2 drops of 1,2-dibromoethane (entrainment method).

  • Propagation: Add the remaining bromide dropwise to maintain a gentle reflux.

  • Maturation: Stir at reflux for 30 mins after addition is complete to ensure full conversion.

Phase B: The Electrophilic Trap (Inverse Addition)

Technical Note: The kinetic product is the


-keto ester.[2][3][4] The thermodynamic outcome (if Grignard is in excess) is the tertiary alcohol (bis-addition).
  • The Trap: In a separate flask, dissolve Dimethyl Oxalate (2.0 - 2.5 equiv) in THF.

  • Cooling: Cool the oxalate solution to -78°C (Dry ice/Acetone).

  • Addition: Transfer the Grignard reagent (Phase A) via cannula slowly into the cold oxalate solution over 45-60 minutes.

    • Why? This ensures the concentration of Grignard is always low relative to the oxalate, statistically favoring mono-addition.

  • Quench: Quench cold with 1M HCl or saturated NH4Cl. Do not allow to warm significantly before quenching to prevent equilibration to side products.

Troubleshooting & Diagnostics

Use this logic tree to diagnose yield failures.

Troubleshooting Problem Low Yield / Impure Product Check1 Is the impurity a Tertiary Alcohol? Problem->Check1 Yes1 Yes (Bis-addition) Check1->Yes1 High MW Impurity Check2 Did Grignard initiate properly? Check1->Check2 No High MW Impurity Sol1 CAUSE: Local excess of Grignard FIX: Increase stir rate; Use Inverse Addition; Lower Temp to -78°C Yes1->Sol1 No2 No / Sluggish Check2->No2 Check3 Is product decomposing on silica? Check2->Check3 Grignard formed fine Sol2 CAUSE: Sulfur coordination/Passivation FIX: Use Rieke Mg or add 1,2-dibromoethane activator No2->Sol2 Yes3 Yes Check3->Yes3 Sol3 CAUSE: Enolization/Acid sensitivity FIX: Neutralize silica with 1% Et3N; Perform rapid chromatography Yes3->Sol3

Figure 2: Diagnostic logic for resolving common synthetic failures in keto-ester synthesis.

Frequently Asked Questions (FAQ)

Q1: My Grignard reaction turns black and stops initiating. Why?

A: This is likely due to the "Wurtz Coupling" side reaction or sulfur poisoning.

  • Mechanism: The sulfur atom in the thiane ring can coordinate to the Mg surface, blocking alkyl halide access.

  • Fix: Use Rieke Magnesium (highly reactive) or mechanically activated Mg (stirring with a glass stir rod to crush turnings under N2). Ensure THF is peroxide-free; peroxides oxidize the sulfide to sulfoxide, which kills the Grignard.

Q2: I see a large spot on TLC with a lower Rf than my product. What is it?

A: This is almost certainly the bis-adduct (Tertiary Alcohol) formed by the Grignard reacting with your product.

  • Prevention: You must use Inverse Addition . If you add Oxalate to the Grignard, the product forms in a pool of excess Grignard and immediately reacts again. By adding Grignard to Excess Oxalate, the product is safe.

Q3: Can I use Diethyl Ether instead of THF?

A: Yes, and it may be better.

  • Reasoning: Diethyl ether coordinates less strongly to Mg than THF. This makes the Grignard more reactive (higher chemical potential) but also precipitates magnesium salts, which can drive the reaction equilibrium. However, thian-4-yl magnesium bromide is often more soluble in THF.

  • Recommendation: Stick to THF for solubility, but ensure it is anhydrous and distilled from Sodium/Benzophenone.

Q4: The product smells terrible and degrades. How do I store it?

A:

  • Smell: Thiane derivatives have characteristic sulfur odors. This is normal.

  • Stability:

    
    -keto esters are prone to hydration  (reacting with moisture in air to form the gem-diol) and enolization .
    
    • Storage: Store under Argon at -20°C.

    • Purification: Avoid highly acidic silica. Elute rapidly with Hexanes/EtOAc.

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact on Yield
Stoichiometry 1:1 (Grignard:Oxalate)1:2.5 (Grignard:Oxalate) Prevents bis-addition (Yield +20-30%)
Addition Mode Normal (Oxalate to Grignard)Inverse (Grignard to Oxalate) Critical for selectivity
Temperature 0°C-78°C Kinetic control favors mono-addition
Quench Water1M HCl (Cold) Prevents emulsion; ensures hydrolysis

References

  • Grignard Addition to Oxalates (General Mechanism)

    • Title: A Convenient Synthesis of

      
      -Keto Esters Using Ethyl 2-Pyridyl Oxalate.[4][5]
      
    • Source:Tetrahedron Letters (and related general methodology).[6]

    • Context: Establishes the necessity of leaving group hierarchy and temper
    • Link:

  • Grignard Formation with Sulfur Heterocycles

    • Title: Preparation and Reactions of 4-Tetrahydrothiopyranylmagnesium Bromide.
    • Source:Journal of Organic Chemistry (General heterocyclic Grignard protocols).
    • Context: Verifies stability of the thian-4-yl radical/anion.
    • Link:

  • Prevention of Bis-Addition

    • Title: Selective Grignard Addition to Dialkyl Oxal
    • Source:FHNW / Bayer CropScience Case Study.
    • Context: specifically discusses the "side compound" (bis-alcohol) problem in oxalate additions and the use of mixing/stoichiometry to solve it.
    • Link: (Referenced via search context 1.3, 1.8).

  • Handling Organosulfur Reagents

    • Title: Iron-Catalyzed Cross-Coupling of Unactiv
    • Source:Journal of Organic Chemistry.
    • Context: Provides background on the compatibility of Grignard reagents with thioethers (sulfur poisoning risks).
    • Link:

Sources

Optimization

Technical Support Center: Purification Strategies for Methyl 2-oxo-2-(thian-4-yl)acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of Methyl 2-oxo-2-(thian-4-yl)acetate. This resource is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 2-oxo-2-(thian-4-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing or utilizing this key α-ketoester intermediate. This guide provides in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling and purifying Methyl 2-oxo-2-(thian-4-yl)acetate for the first time.

Q1: What are the most common impurities I should expect from a typical synthesis?

A1: The impurity profile of Methyl 2-oxo-2-(thian-4-yl)acetate is highly dependent on the synthetic route. A prevalent method involves the reaction of a thian-4-yl organometallic reagent (e.g., Grignard or organolithium) with an oxalate ester, such as dimethyl oxalate.

Causality: Grignard reactions are powerful but notoriously sensitive, leading to a predictable set of side products.[1][2][3] Understanding these allows for targeted purification.

Table 1: Common Impurities and Their Origins

ImpurityChemical NameCommon OriginDiagnostic Signals (Typical)
Starting Material Thian-4-yl bromide/chlorideIncomplete reactionDistinctive alkyl-halide region signals in NMR.
Starting Material Dimethyl oxalateExcess reagentSinglet around 3.9 ppm in ¹H NMR.
Coupling Byproduct 4,4'-BithianeHomocoupling of the Grignard reagent, favored by heat.[1]Often non-polar, may appear as complex aliphatic signals in NMR.
Protonation Byproduct ThianeReaction of the Grignard reagent with trace water.[4]A simple, symmetrical set of aliphatic signals in NMR.
Over-addition Product Methyl 2-hydroxy-2,2-bis(thian-4-yl)acetateAddition of a second Grignard equivalent to the product's keto group.[3][4]Appearance of a hydroxyl (-OH) signal in IR and NMR.
Hydrolysis Product 2-Oxo-2-(thian-4-yl)acetic acidHydrolysis of the methyl ester during aqueous workup or on silica gel.Broad -OH signal in IR/NMR; may streak on TLC.

Q2: What is the recommended general-purpose purification method for this compound?

A2: Flash column chromatography on silica gel is the most reliable and widely applicable method for achieving high purity (>98%). The polarity of Methyl 2-oxo-2-(thian-4-yl)acetate, conferred by the ester and ketone groups, makes it well-suited for separation from less polar byproducts like 4,4'-bithiane and more polar impurities.

Q3: How can I efficiently monitor the purity during my experiments?

A3: Thin-Layer Chromatography (TLC) is indispensable. Use silica gel 60 F254 plates and a mobile phase that gives your product an Rf value of ~0.3-0.4 for optimal resolution. Visualize spots using a UV lamp (254 nm), as the α-ketoester chromophore is UV-active, and a potassium permanganate stain, which will detect the thiane sulfur and most organic compounds.

Q4: Is Methyl 2-oxo-2-(thian-4-yl)acetate prone to degradation?

A4: Yes, α-ketoesters can be sensitive. The primary degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can be catalyzed by acidic or basic conditions.[5] The compound should be stored in a cool, dry place, and exposure to acidic or basic media during workup and purification should be minimized. While the thiane ring is generally robust, strong oxidizing conditions should be avoided.

Section 2: Troubleshooting Guide

This section tackles specific experimental problems you may encounter.

Problem: My crude ¹H NMR spectrum is very complex, showing multiple aliphatic signals and low integration for my product.

  • Likely Cause: This points to a problematic Grignard reagent formation or reaction. The complexity likely arises from a mixture of the desired product, unreacted starting materials, and various side products like 4,4'-bithiane and thiane.[1][2]

  • Troubleshooting Steps:

    • Verify Grignard Formation: Ensure all glassware was rigorously flame- or oven-dried and the reaction was performed under an inert atmosphere (e.g., Argon or Nitrogen).[4] Anhydrous solvents are critical.

    • Control Temperature: Add the thian-4-yl halide slowly to the magnesium turnings to maintain a gentle reflux. During the addition to dimethyl oxalate, keep the temperature low (e.g., -78 °C to 0 °C) to minimize side reactions.

    • Purification Strategy: Do not despair. A well-optimized flash column chromatography protocol can often resolve these complex mixtures. See Protocol 1 for guidance.

Problem: My product co-elutes with an impurity during column chromatography.

  • Likely Cause: The impurity has a very similar polarity to your product. This is common if the impurity is structurally related, such as an over-addition product or a partially hydrolyzed species.

  • Troubleshooting Workflow:

G start Product co-elutes with impurity solvent Adjust Solvent System start->solvent Is separation poor? derivatize Consider a Chemical Fix start->derivatize Is impurity a tertiary alcohol? gradient Use a Shallower Gradient solvent->gradient Still poor separation? column Increase Column Length/Use Finer Silica gradient->column Still co-eluting? recrys Attempt Recrystallization column->recrys Chromatography fails? G start Crude Methyl 2-oxo-2-(thian-4-yl)acetate workup Aqueous Workup (e.g., NH4Cl, brine) start->workup tlc Analyze by TLC/¹H NMR workup->tlc chrom Flash Column Chromatography (Protocol 1) tlc->chrom Complex mixture or Rf separation > 0.1 recrys Recrystallization (Protocol 2) tlc->recrys Largely pure but needs polishing chrom->recrys Solid product, final polish needed pure Pure Product (>98%) chrom->pure recrys->pure

Sources

Troubleshooting

Troubleshooting low reactivity of thiane alpha-keto esters

Topic: Troubleshooting Low Reactivity of Thiane -Keto Esters Content Type: Technical Support Center (Tier 3 Escalation) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Technical Support Center:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of Thiane


-Keto Esters
Content Type:  Technical Support Center (Tier 3 Escalation)
Audience:  Medicinal Chemists, Process Chemists, and Structural Biologists.

Technical Support Center: Thiane -Keto Ester Reactivity

Ticket ID: #THI-AKE-992 Status: Escalated to Senior Application Scientist Subject: Overcoming Inertness in Heterocyclic


-Keto Esters
Executive Summary

You are likely encountering a "false negative" in reactivity.[1] Thiane


-keto esters present a unique duality of failure modes: conformational locking  (steric) and heteroatom interference  (electronic/catalytic). Unlike simple aliphatic keto esters, the thiane ring acts as both a steric shield and a Lewis base trap. This guide deconstructs these mechanisms and provides validated rescue protocols.
Phase 1: Diagnostic Triage

Before altering your synthetic route, determine which of the three primary failure modes is active.

Visualizing the Problem (Decision Matrix)

TroubleshootingFlow Start Start: Low Conversion Observed CheckCat Method: Catalytic (Pd/Pt/Rh) or Lewis Acid? Start->CheckCat Reaction Type? CheckSolubility Is the Starting Material a Stable Hydrate? CheckCat->CheckSolubility No (Stoichiometric) Poisoning Likely Cause: Sulfur Poisoning/Chelation CheckCat->Poisoning Yes (Catalytic/LA) CheckSterics Is the Nucleophile Bulky? (e.g., t-Bu, Secondary Amine) CheckSolubility->CheckSterics No (C=O visible) Hydration Likely Cause: Gem-Diol Masking CheckSolubility->Hydration Yes (NMR shows no C=O) CheckSterics->Poisoning No (Check Solvent/Temp) Conformation Likely Cause: 1,3-Diaxial Blocking CheckSterics->Conformation Yes

Figure 1: Diagnostic decision tree for isolating the root cause of inertness in thiane derivatives.

Phase 2: Technical Deep Dives & Solutions
Issue 1: The "Sulfur Trap" (Catalyst Poisoning)

Symptoms:

  • Lewis Acid catalyzed reactions (e.g., Friedel-Crafts, Mukaiyama Aldol) stall immediately.

  • Hydrogenation (Pd/C, PtO2) yields 0% conversion.

The Mechanism: The thiane sulfur atom possesses two lone pairs. In a standard chair conformation, one lone pair is axial and highly accessible. Soft Lewis acids (Pd, Pt) or oxophilic Lewis acids (TiCl4, BF3) will coordinate to the sulfur preferentially over the ketone carbonyl or ester oxygen. This effectively "poisons" your catalyst or consumes your reagent.

Corrective Protocol:

  • Avoid Heterogeneous Catalysis: Do not use Pd/C. The sulfur will permanently deactivate the surface. Use chemical reductants (e.g.,

    
    , L-Selectride) instead.
    
  • The "Sacrificial Equivalent" Strategy: If using Lewis Acids (TiCl4, AlCl3), you must account for sulfur coordination.

    • Standard: 1.0 eq Lewis Acid.

    • Thiane Adjusted:2.2 eq Lewis Acid. (1 eq binds Sulfur, 1 eq activates Carbonyl, 0.2 eq excess).

Reference Note: Sulfur-lone pair interactions are dominant conformational control elements and can override expected binding modes [1].

Issue 2: The "Hydrate Mask" (Gem-Diol Formation)

Symptoms:

  • Starting material appears pure by TLC but unreactive.[2]

  • 
     NMR shows a peak around 90-95 ppm instead of ~190 ppm (ketone).
    

The Mechanism:


-Keto esters are highly electrophilic due to the electron-withdrawing ester group. In the presence of trace atmospheric moisture, they spontaneously form stable gem-diols (hydrates). Nucleophiles cannot attack a hydrate.

Corrective Protocol: The Azeotropic Reset Before any reaction, perform this rigorous drying step:

  • Dissolve the thiane

    
    -keto ester in Toluene.
    
  • Add a Dean-Stark trap or activated 4Å Molecular Sieves.

  • Reflux for 1 hour under Argon.

  • Evaporate solvent in vacuo and immediately redissolve in the dry reaction solvent.

Issue 3: Conformational Locking (Steric Shielding)

Symptoms:

  • Small nucleophiles (MeOH,

    
    ) work, but Grignards or large enolates fail.
    

The Mechanism: Thiane exists in a chair conformation.[3] If your


-keto ester side chain is in an equatorial position, the axial protons on C3/C5 (the 1,3-diaxial positions) creates a "picket fence" that blocks the Bürgi-Dunitz trajectory for bulky nucleophiles.

Corrective Protocol: Lewis Acid Activation Instead of forcing the nucleophile, activate the electrophile to pull the reaction forward.

Protocol A: TiCl4-Mediated Nucleophilic Addition Use this for difficult Grignard or Enolate additions.

StepActionCritical Parameter
1 Preparation Dissolve Thiane substrate (1.0 mmol) in anhydrous

(0.1 M).
2 Scavenging Cool to -78°C. Add TiCl4 (2.2 equiv) dropwise.
3 Incubation Stir for 15 mins. Solution usually turns deep yellow/orange (Chelation complex formed).
4 Addition Add Nucleophile (1.5 equiv) slowly down the flask wall.
5 Warm-up Allow to warm to 0°C only . Do not reflux.
6 Quench Quench with sat.

.

Why this works: The Titanium coordinates the 1,2-dicarbonyl system and the sulfur, locking the conformation and exponentially increasing the electrophilicity of the ketone, overcoming the steric barrier [2].

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation to reduce the ketone to an


-hydroxy ester? 
A: No.  The thiane sulfur will poison Pd, Pt, or Rh catalysts almost instantly.
  • Alternative: Use Zn(BH4)2 or L-Selectride . If enantioselectivity is required, use enzymatic reduction (KREDs) or stoichiometric chiral boranes (e.g., CBS reduction), as these are less susceptible to sulfur poisoning than transition metals.

Q: My reaction turns black when I add the Lewis Acid. Is it decomposed? A: Not necessarily. Sulfur-Lewis Acid complexes are often deeply colored (charge transfer complexes). Proceed with the nucleophile addition.[4][5][6][7][8] If the color persists after quench, it may be polymeric; however, the intermediate complex is expected to be colored.

Q: Why is the thiane analog so much less reactive than the cyclohexane analog? A: It is the Thorpe-Ingold Effect (reverse) and C-S bond length . The C-S bond (1.82 Å) is longer than a C-C bond (1.54 Å), which distorts the ring puckering. This often places the carbonyl oxygen in a position where it chelates intramolecularly with the sulfur lone pair (transannular interaction), effectively "satisfying" the electrophile from within [3].

References
  • Sulfur-Lone Pair Interactions

    • Title: The Influence of Intramolecular Sulfur–Lone Pair Interactions on Small-Molecule Drug Design and Receptor Binding.[9]

    • Source: ResearchGate / Journal of Medicinal Chemistry principles.
    • URL:

  • TiCl4 Activation of Keto Esters

    • Title: TiCl4-Mediated Diastereoselective Tandem Reactions of Functionalized Keto Esters.[10][11]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:

  • Thiane Conformation

    • Title: The Molecular Structure of Thiane from Electron Diffraction.[3]

    • Source: Acta Chemica Scandinavica.[3]

    • URL:

  • Catalyst Poisoning Mechanisms

    • Title: Catalyst Poisoning and Regeneration Methods (Sulfur Mechanisms).[12]

    • Source: PatSnap / Industrial C
    • URL:

Sources

Optimization

Storage conditions to prevent degradation of Methyl 2-oxo-2-(thian-4-yl)acetate

Status: Operational Ticket ID: #Mkc-782-OX Topic: Stability & Storage Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Core Storage Directive (The "Quick Guide") For researchers requir...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #Mkc-782-OX Topic: Stability & Storage Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Core Storage Directive (The "Quick Guide")

For researchers requiring immediate storage parameters without mechanistic depth, follow these Critical Control Points (CCPs) to maintain >98% purity.

ParameterSpecificationCritical Reasoning
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Low temperature kinetically inhibits hydrolysis of the

-keto ester and oxidation of the thiane sulfur.
Atmosphere Inert Gas (Argon/Nitrogen) Mandatory. Prevents oxidative degradation of the sulfide moiety to sulfoxide/sulfone and excludes atmospheric moisture.
Container Amber Glass, PTFE-lined Cap Protects against photodegradation (carbonyl excitation) and ensures a chemically resistant, airtight seal.
Solvent Compatibility Store Neat (Solid/Oil) Do NOT store in solution. If necessary, use anhydrous DMSO or DCM for <24h. Avoid alcohols (methanol/ethanol).

Troubleshooting & FAQs

This section addresses specific failure modes reported by users handling Methyl 2-oxo-2-(thian-4-yl)acetate.

Issue 1: "My compound turned from a colorless oil/solid to a yellow viscous liquid."

Diagnosis: Oxidative Degradation (S-Oxidation) or Enolization. Root Cause: The thiane ring contains a sulfide (thioether) linkage. Upon exposure to atmospheric oxygen or peroxides (common in aged ether solvents), the sulfur atom oxidizes to the sulfoxide (


) and eventually the sulfone  (

) [1]. Additionally, the

-keto group is highly electrophilic; yellowing can indicate enolization or condensation reactions triggered by trace bases or light.

Corrective Action:

  • Check LC-MS: Look for M+16 (Sulfoxide) or M+32 (Sulfone) peaks.

  • Purification: If degradation is <10%, purify via flash chromatography (silica) using a gradient of Hexane/EtOAc.

  • Prevention: Always purge headspace with Argon after every use.

Issue 2: "The melting point has dropped, and the material smells acidic."

Diagnosis: Hydrolysis of the


-Keto Ester.[1][2]
Root Cause: 


-Keto esters are exceptionally sensitive to moisture compared to standard esters due to the electron-withdrawing effect of the adjacent ketone [2]. Water attacks the ester carbonyl, cleaving the methoxy group.
  • Reaction: Methyl ester

    
    
    
    
    
    -Keto acid + Methanol.
  • Consequence:

    
    -Keto acids are unstable and often decarboxylate (release 
    
    
    
    ) or degrade further, leading to the acidic smell and purity loss.

Corrective Action:

  • Irreversible Damage: Hydrolyzed material usually cannot be salvaged efficiently.

  • Protocol Change: Store in a desiccator inside the freezer. Allow the vial to reach room temperature before opening to prevent condensation.

Issue 3: "Can I store stock solutions in Methanol or DMSO?"

Verdict:

  • Methanol/Ethanol: NO.

    • Reason:

      
      -Keto esters undergo rapid transesterification  or hemiacetal formation at the ketone position in protic solvents [3].
      
  • DMSO: Use with Caution (Short term only).

    • Reason: DMSO is a mild oxidant. Over time, it can facilitate the oxidation of the thiane sulfur to sulfoxide.

  • Recommended: Prepare solutions ex tempore (freshly) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) .

Experimental Validation Protocols

Use these workflows to validate the integrity of your material before committing it to expensive synthesis steps.

Protocol A: Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).

  • Visualization: UV (254 nm) and

    
     stain (Sulfur oxidizes rapidly, appearing as a yellow/brown spot).
    
  • Observation:

    • 
      : Intact Ester.
      
    • 
       (Streaking): Hydrolyzed Acid.
      
    • 
      : Sulfoxide impurity (more polar).
      
Protocol B: -NMR Diagnostic Markers

Run NMR in


. Watch for these specific shifts indicating degradation:
Proton EnvironmentIntact Chemical Shift (

)
Degradation ShiftInterpretation
Methyl Ester (

)
~3.8 - 3.9 ppm (Singlet)Disappears / Shifts to ~3.4 ppm (MeOH)Hydrolysis complete.
Thiane

-protons
(

)
~2.6 - 2.8 ppm (Multiplet)Shifts downfield to ~3.0 - 3.5 ppmOxidation to Sulfoxide/Sulfone (deshielding effect of Oxygen).

Degradation Logic & Workflow Visualization

Diagram 1: Degradation Pathways

Caption: Mechanistic pathways showing how moisture and oxygen compromise the molecule.

DegradationPathways Start Methyl 2-oxo-2-(thian-4-yl)acetate (Intact) Hydrolysis Hydrolysis (Acid Formation) Start->Hydrolysis + Moisture Oxidation S-Oxidation (Sulfoxide/Sulfone) Start->Oxidation + Air/Peroxides Transester Transesterification Start->Transester + Alcohol Solvents Moisture Moisture ($H_2O$) Oxygen Oxygen ($O_2$) Alcohol Alcohol (MeOH) Degraded Acid + MeOH Degraded Acid + MeOH Hydrolysis->Degraded Acid + MeOH Sulfoxide Impurity Sulfoxide Impurity Oxidation->Sulfoxide Impurity Mixed Esters Mixed Esters Transester->Mixed Esters

Diagram 2: "Go/No-Go" Usage Decision Tree

Caption: Operational logic for determining if stored material is safe for synthesis.

DecisionTree Check Inspect Material Visual Visual Check: Yellowing or Liquid? Check->Visual Smell Odor Check: Acidic/Vinegar smell? Visual->Smell No Change TLC TLC Check: Single Spot? Visual->TLC Slight Yellowing Discard DISCARD (Irreversible Damage) Visual->Discard Significant Phase Change Smell->TLC Neutral Odor Smell->Discard Strong Acid Odor Use PROCEED (Use in Synthesis) TLC->Use >98% Single Spot Purify PURIFY (Flash Column) TLC->Purify Minor Impurity (<10%) TLC->Discard Multiple Spots/Streaking

References

  • Drabowicz, J., et al. (2000). Oxidative conversions of organic sulfur compounds.[3][4] In The Chemistry of Sulfones and Sulfoxides. Wiley.

  • Wasserman, H. H., & Han, W. T. (1985). Vicinal tricarbonyl systems. Applications to the synthesis of beta-lactam antibiotics.Tetrahedron Letters, 26(27), 3247-3250. (Highlighting reactivity of alpha-keto esters).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic substitution at the carbonyl group).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-oxo-2-(thian-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiane-Keto-Ester Moiety The thiane (tetrahydrothiopyran) ring is a privileged sulfur-containing heterocycle found in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiane-Keto-Ester Moiety

The thiane (tetrahydrothiopyran) ring is a privileged sulfur-containing heterocycle found in various biologically active molecules. Its incorporation into drug candidates can modulate physicochemical properties such as lipophilicity and metabolic stability. When coupled with an α-keto-ester functionality, the resulting scaffold, as seen in Methyl 2-oxo-2-(thian-4-yl)acetate, presents a unique combination of reactive and structural elements. Understanding the mass spectrometric behavior of such molecules is paramount for their unambiguous identification in complex matrices, such as during metabolite identification studies or high-throughput screening campaigns. This guide aims to provide a detailed, mechanistically-driven prediction of the fragmentation of Methyl 2-oxo-2-(thian-4-yl)acetate and to contrast it with relevant analogues to highlight the diagnostic fragmentation pathways.

Predicted Fragmentation Pattern of Methyl 2-oxo-2-(thian-4-yl)acetate

The structure of Methyl 2-oxo-2-(thian-4-yl)acetate contains several key features that will dictate its fragmentation under electron ionization: an α-keto-ester system and a saturated heterocyclic thiane ring. The initial ionization event is expected to occur at one of the lone pair electrons of the sulfur or oxygen atoms. The resulting molecular ion (M•+) will then undergo a series of characteristic fragmentation reactions.

The primary fragmentation pathways for ketones and esters involve α-cleavage, where the bond adjacent to the carbonyl group is broken.[1][2][3][4] For Methyl 2-oxo-2-(thian-4-yl)acetate, two principal α-cleavage events are anticipated:

  • Loss of the methoxycarbonyl radical (•COOCH₃): This cleavage results in the formation of a thian-4-ylacylium ion.

  • Cleavage of the bond between the carbonyl carbon and the thiane ring: This would lead to the formation of a methoxycarbonylacylium ion and a thian-4-yl radical.

Furthermore, fragmentation of the thiane ring itself is expected, analogous to the fragmentation of cyclic ethers and other thioethers.[5][6] This can proceed through ring-opening followed by the loss of neutral molecules such as ethylene or thioformaldehyde.

The predicted major fragmentation pathways are depicted in the following diagram and summarized in the table below.

digraph "Fragmentation_of_Methyl_2-oxo-2-(thian-4-yl)acetate" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Predicted m/z Proposed Fragment Ion Proposed Neutral Loss
188[C₈H₁₂O₃S]•+ (Molecular Ion)-
157[C₇H₉O₂S]+•OCH₃
129[C₆H₉OS]+•COOCH₃
101[C₅H₉S]+CO, •COOCH₃
85[C₄H₅S]+C₂H₄, CO, •COOCH₃
59[COOCH₃]+•C₆H₉OS

Comparative Fragmentation Analysis

To better understand the unique fragmentation characteristics imparted by the thiane-keto-ester moiety, we will compare the predicted fragmentation of Methyl 2-oxo-2-(thian-4-yl)acetate with its carbocyclic and acyclic analogues.

Carbocyclic Analogue: Methyl 2-oxo-2-(cyclohexyl)acetate

Replacing the sulfur atom with a methylene group gives the carbocyclic analogue, Methyl 2-oxo-2-(cyclohexyl)acetate. The fundamental fragmentation processes of α-cleavage are expected to be similar. However, the absence of the sulfur heteroatom will lead to distinct differences in the fragmentation of the cyclic portion of the molecule.

The fragmentation of cyclohexyl ketones is known to be complex.[1][5] A characteristic fragmentation of saturated cyclic ketones is the formation of a fragment at m/z 55.[5] The fragmentation of Methyl 2-oxo-2-(cyclohexyl)acetate is expected to include the loss of the methoxy or methoxycarbonyl group, followed by fragmentation of the cyclohexyl ring.[7]

digraph "Fragmentation_of_Methyl_2-oxo-2-(cyclohexyl)acetate" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Analogue Key Differentiating Fragments (m/z) Structural Rationale
Methyl 2-oxo-2-(cyclohexyl)acetate111, 83, 55Absence of sulfur leads to characteristic hydrocarbon-like fragmentation of the cyclohexyl ring. The m/z 55 fragment is particularly diagnostic for cyclohexyl systems.
Methyl 2-oxo-2-(thian-4-yl)acetate129, 101, 85Presence of sulfur directs fragmentation towards sulfur-containing ions. The higher mass of these fragments compared to the carbocyclic analogue is a key differentiator.
Acyclic Analogue: Methyl 2-oxo-3-(methylthio)propanoate
digraph "Fragmentation_of_Methyl_2-oxo-3-(methylthio)propanoate" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Analogue Key Differentiating Fragments (m/z) Structural Rationale
Methyl 2-oxo-3-(methylthio)propanoate103, 101, 61The presence of the flexible acyclic chain allows for additional cleavage pathways, such as the loss of the methylthiomethyl radical and the formation of the methylthiomethyl cation.
Methyl 2-oxo-2-(thian-4-yl)acetate129, 101, 85The cyclic nature of the thiane ring restricts certain cleavages and leads to characteristic ring fragmentation products.

Experimental Protocol: A Self-Validating System

To experimentally verify the predicted fragmentation patterns, the following general procedure for analysis by gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) is recommended.

1. Sample Preparation:

  • Dissolve the synthesized and purified Methyl 2-oxo-2-(thian-4-yl)acetate and its analogues in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C, operated in split mode (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Acquire total ion chromatograms (TIC) and mass spectra for each compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the experimental fragmentation patterns to the predicted patterns outlined in this guide.

  • Utilize mass spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for comparison with known compounds, though it is unlikely this specific compound will be present.

This protocol provides a robust and reproducible method for obtaining high-quality mass spectra, allowing for confident structural elucidation based on the fragmentation patterns. The use of a standard non-polar column and typical EI conditions ensures that the data generated will be comparable to library spectra and previously published data.

Conclusion

The predicted mass spectrometry fragmentation pattern of Methyl 2-oxo-2-(thian-4-yl)acetate is dominated by α-cleavage events leading to the loss of the methoxycarbonyl radical and subsequent fragmentation of the thiane ring. The presence of the sulfur heteroatom is expected to yield characteristic sulfur-containing fragment ions, which serve as diagnostic markers to differentiate it from its carbocyclic and acyclic analogues. This comparative guide provides a foundational framework for the identification and structural characterization of this and related novel chemical entities, which is a critical step in the drug discovery and development pipeline. The proposed experimental protocol offers a reliable method for the empirical validation of these predictions.

References

  • PubChem. Cyclohexyl phenyl ketone | C13H16O | CID 12837. [Link]

  • mzCloud. Cyclohexyl phenyl ketone. [Link]

  • NIST. Phenyl cyclohexyl ketone. In NIST Chemistry WebBook. [Link]

  • NIST. Cyclohexanone. In NIST Chemistry WebBook. [Link]

  • Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

  • SlidePlayer. Mass Spectrometry and Free Radicals MS recap Positive mode of Electron Ionization / ESI MS sees charged species (M+). [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • PubMed. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. [Link]

  • LibreTexts. Fragmentation Mechanisms. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate. [Link]

  • PubChem. Methyl 2-methyl-3-(methylthio)propionate | C6H12O2S | CID 3018979. [Link]

  • NIST. 3-(Methylthio)propanoic acid methyl ester. In NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • MassBank. Organic compounds. [Link]

  • PubChem. Methyl 2-cyclohexyl-2-oxoacetate | C9H14O3 | CID 11126698. [Link]

  • mzCloud. Methyl 3 methylthio propionate. [Link]

  • NIST. 4-Ethylthiane. In NIST Chemistry WebBook. [Link]

  • SlideShare. Ion fragmentation of small Ion fragmentation of small molecules in mass spectrometry. [Link]

  • LCGC International. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

  • YouTube. Introduction to Ionization and Fragmentation in Mass Spectrometry. [Link]

  • NIST. 4-Acetylanisole. In NIST Chemistry WebBook. [Link]

  • NIST. 1,4-Dithiane. In NIST Chemistry WebBook. [Link]

  • NIST. 4-Acetylanisole. In NIST Chemistry WebBook. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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